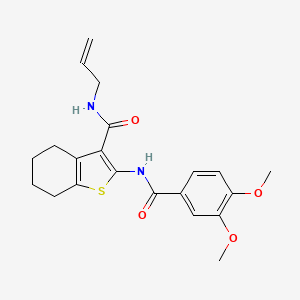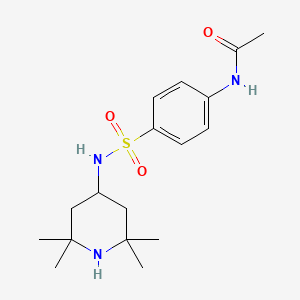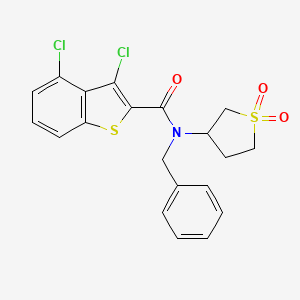![molecular formula C19H17N3O4S2 B12140085 2-(2-methoxyphenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12140085.png)
2-(2-methoxyphenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that features a combination of aromatic, thiadiazole, and acetamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the 2-oxo-2-phenylethyl group: This step involves the reaction of the thiadiazole intermediate with 2-oxo-2-phenylethyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-methoxyphenoxy group: This can be done by reacting the intermediate with 2-methoxyphenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: Due to its structural complexity, the compound has potential as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which 2-(2-methoxyphenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide exerts its effects depends on its application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being studied.
類似化合物との比較
Similar Compounds
2-(2-methoxyphenoxy)acetamide: Lacks the thiadiazole and 2-oxo-2-phenylethyl groups.
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide: Lacks the 2-methoxyphenoxy group.
2-(2-methoxyphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide: Lacks the 2-oxo-2-phenylethyl group.
Uniqueness
The unique combination of functional groups in 2-(2-methoxyphenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide provides it with distinct chemical and biological properties that are not found in the similar compounds listed above. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C19H17N3O4S2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
2-(2-methoxyphenoxy)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H17N3O4S2/c1-25-15-9-5-6-10-16(15)26-11-17(24)20-18-21-22-19(28-18)27-12-14(23)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,21,24) |
InChIキー |
ATTNSOGPIRKVBN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-(4-fluorophenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12140012.png)
![[(5E)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12140015.png)
![Propan-2-yl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B12140018.png)


![N-(3,4-dichlorophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12140049.png)
methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B12140052.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide](/img/structure/B12140056.png)

![1-(4-chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12140061.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140067.png)
![Ethyl 5-hydroxy-4-[(4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B12140070.png)
![N-(2,3-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B12140073.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12140075.png)
